molecular formula C11H14Cl2N2 B2821203 2-(Quinolin-8-yl)ethan-1-amine dihydrochloride CAS No. 1311314-78-9

2-(Quinolin-8-yl)ethan-1-amine dihydrochloride

Cat. No.: B2821203
CAS No.: 1311314-78-9
M. Wt: 245.15
InChI Key: QYYHSJGKUFYOGE-UHFFFAOYSA-N
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Description

2-(Quinolin-8-yl)ethan-1-amine dihydrochloride (CAS: 1354952-33-2) is a quinoline-derived organic compound with a molecular formula of C₁₁H₁₄Cl₂N₂ and a molecular weight of 245.15 g/mol. Its structure comprises an ethanamine group linked to the 8-position of a quinoline aromatic heterocycle, protonated as a dihydrochloride salt to enhance solubility and stability . The compound is widely utilized as a building block in medicinal chemistry, particularly in synthesizing dual-acting modulators (e.g., FFAR1/FFAR4 allosteric modulators) and other bioactive molecules . Its quinoline core enables π-π stacking interactions, while the ethylamine side chain provides flexibility for target engagement .

Properties

IUPAC Name

2-quinolin-8-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.2ClH/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10;;/h1-5,8H,6-7,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYHSJGKUFYOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CCN)N=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311314-78-9
Record name 2-(quinolin-8-yl)ethan-1-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-8-yl)ethan-1-amine dihydrochloride typically involves the reaction of quinoline derivatives with ethylamine under specific conditions. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . Other methods include the Doebner-Von Miller synthesis and the Friedländer synthesis, which also produce quinoline derivatives through different reaction pathways .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-8-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce quinoline amine derivatives .

Scientific Research Applications

2-(Quinolin-8-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Quinolin-8-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Aromatic System Modifications: Replacing quinoline with tetrahydroquinoline (saturated) or pyrimidine (smaller heterocycle) alters electronic properties and solubility. For instance, tetrahydroquinoline derivatives exhibit higher solubility (~20% improvement in aqueous media) but reduced target affinity compared to quinoline analogs .
  • Biological Activity: The indazole derivative’s additional nitrogen atoms improve interactions with ATP-binding pockets in kinases, making it more potent in cancer cell line assays (IC₅₀: 0.5 μM vs. 1.2 μM for quinoline-based compounds) .

Positional and Stereochemical Variants

Compound Name Molecular Formula Molecular Weight (g/mol) Key Differences Applications
(R)-1-(Quinolin-8-yl)ethan-1-amine dihydrochloride C₁₁H₁₄Cl₂N₂ 245.15 Chiral center at the ethylamine carbon; stereochemistry influences receptor binding. Used in enantioselective synthesis of G-protein-coupled receptor ligands .
[2-(Quinolin-8-yloxy)ethyl]amine dihydrochloride C₁₁H₁₄Cl₂N₂O 261.15 Oxygen atom inserted between quinoline and ethylamine, increasing polarity. Employed in antibacterial agents due to enhanced interaction with bacterial membranes .

Key Observations :

  • Stereochemistry: The (R)-enantiomer of 1-(quinolin-8-yl)ethan-1-amine shows 3-fold higher activity in FFAR1 modulation compared to the (S)-form, emphasizing the role of chirality in drug design .
  • Linker Modifications: The oxygenated variant ([2-(quinolin-8-yloxy)ethyl]amine) exhibits a 15% lower logP value (1.8 vs. 2.1), improving aqueous solubility but reducing membrane permeability .

Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Differences Applications
2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine dihydrochloride C₈H₁₈Cl₂N₂O 231.17 Morpholine ring introduces oxygen and nitrogen, enhancing hydrogen-bonding capacity. Utilized in protease inhibitors and anticoagulants .
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride C₇H₁₁Cl₂FN₂O 229.08 Fluorine atom on pyridine increases electronegativity and metabolic stability. Key intermediate in fluorinated PET tracer synthesis .

Key Observations :

  • Electron-Withdrawing Groups: Fluorination in the pyridine analog improves metabolic stability (t₁/₂: 4.2 hours vs. 2.8 hours for non-fluorinated analogs) due to reduced CYP450-mediated oxidation .
  • Morpholine Derivatives : The morpholine ring’s oxygen and nitrogen atoms enable stronger interactions with aspartic proteases, yielding IC₅₀ values below 10 nM in thrombin inhibition assays .

Biological Activity

2-(Quinolin-8-yl)ethan-1-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a quinoline ring substituted at the 8-position with an ethylamine moiety. Its molecular formula is C10H12Cl2NC_{10}H_{12}Cl_2N, and it has distinct properties that contribute to its biological activity.

Biological Activity Overview

Research indicates that 2-(quinolin-8-yl)ethan-1-amine dihydrochloride exhibits significant antimicrobial and anticancer properties. Its mechanisms involve modulation of specific enzymes and receptors, which are critical in various biological pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of various pathogenic bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme ModulationAlters activity of enzymes involved in cell proliferation

The biological effects of 2-(quinolin-8-yl)ethan-1-amine dihydrochloride are attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial for cancer cell proliferation, thereby reducing tumor growth.
  • Receptor Binding : It can bind to various receptors, altering their activity and leading to therapeutic effects in disease models.

Case Studies

Several studies have explored the efficacy of 2-(quinolin-8-yl)ethan-1-amine dihydrochloride in vitro and in vivo.

Study 1: Anticancer Activity

In a study investigating its anticancer properties, the compound was tested on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent inhibition of cell growth, with IC50 values demonstrating significant cytotoxicity against these lines.

Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. It showed effective inhibition, suggesting potential applications in treating bacterial infections.

Structure-Activity Relationships (SAR)

The structural configuration of 2-(quinolin-8-yl)ethan-1-amine dihydrochloride plays a vital role in its biological activity. Modifications at different positions on the quinoline ring can significantly alter its pharmacological profile.

Table 2: Comparison with Related Compounds

Compound NamePosition of SubstitutionBiological Activity
2-(Quinolin-6-yl)ethan-1-amine dihydrochloride6Antimicrobial
2-(Quinolin-2-yl)ethan-1-amine dihydrochloride2Lower anticancer activity
2-(Quinolin-8-yl)ethan-1-amine dihydrochloride 8 High anticancer activity

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